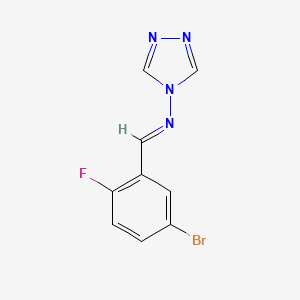

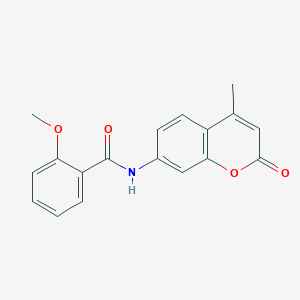

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

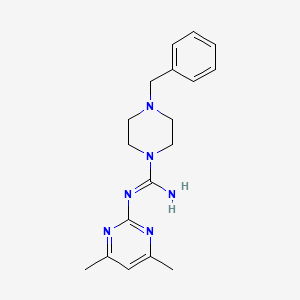

N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine belongs to a class of compounds that have been investigated for their potential applications in various fields, including medicinal chemistry and materials science. These compounds are known for their diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related triazole derivatives typically involves condensation reactions. For example, Kaneria et al. (2016) detailed the solvent-free synthesis of 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol using primary amines (Kaneria et al., 2016).

Molecular Structure Analysis

X-ray diffraction is a common method to determine the molecular structure of these compounds. For instance, the crystal structure of a similar compound was confirmed by single-crystal X-ray diffraction (Mu et al., 2015).

Chemical Reactions and Properties

Triazole compounds like this compound often exhibit significant chemical reactivity, enabling their use in various chemical reactions. For example, Fan et al. (2014) described the copper-catalyzed tandem reactions of similar compounds (Fan et al., 2014).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are crucial for their practical applications. Zhu & Qiu (2011) investigated the crystal structures of related Schiff bases, which can provide insights into the physical properties of this compound (Zhu & Qiu, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group behavior, are essential for understanding the potential applications of these compounds. The synthesis and structure elucidation of similar compounds provide valuable information on their chemical behavior (Alotaibi et al., 2018).

科学的研究の応用

Corrosion Inhibition

One significant application of triazole Schiff bases, which are structurally related to N-(5-bromo-2-fluorobenzylidene)-4H-1,2,4-triazol-4-amine, is their use as corrosion inhibitors for mild steel in acidic environments. Studies have demonstrated that these compounds effectively prevent corrosion through adsorption, following the Langmuir adsorption isotherm. Various thermodynamic parameters were assessed, revealing the efficiency of these inhibitors increases with concentration but decreases with rising temperature. Electrochemical impedance and polarization studies further supported their efficacy as mixed-type inhibitors, with surface analysis corroborating these findings. Quantum chemical calculations have provided insights into their superior performance based on molecular properties such as the higher EHOMO (Energy of the Highest Occupied Molecular Orbital) and lower ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) values, which correlate with the experimental results (Chaitra, Mohana, & Tandon, 2015).

Antimicrobial Activity

Triazole derivatives, including compounds similar to this compound, have been synthesized and shown to possess promising antimicrobial activities. A study synthesized novel triazol derivatives and evaluated their efficacy against various bacterial and fungal strains. This research highlights the potential of triazole Schiff bases as effective antimicrobial agents, offering a pathway for developing new therapeutic options (Kaneria et al., 2016).

Molecular Interactions and Structural Analysis

The structural properties and intermolecular interactions of triazole derivatives have been thoroughly analyzed through experimental and theoretical methods. Such studies provide deep insights into the molecular behavior of these compounds in various states, facilitating the understanding of their interaction mechanisms at the atomic level. This knowledge is crucial for tailoring these compounds for specific applications, including pharmaceuticals and materials science (Shukla et al., 2014).

Catalytic and Chemical Reactions

Triazole Schiff bases have also found applications in catalyzing chemical reactions, including amination processes. These compounds have been employed in regioselective amination of bromobenzoic acids, demonstrating their utility in synthetic chemistry for producing valuable chemical entities with high yield and selectivity. Such reactions are fundamental in developing pharmaceuticals and other nitrogen-containing organic compounds (Wolf et al., 2006).

作用機序

将来の方向性

特性

IUPAC Name |

(E)-1-(5-bromo-2-fluorophenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN4/c10-8-1-2-9(11)7(3-8)4-14-15-5-12-13-6-15/h1-6H/b14-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDGIPFUUGQRN-LNKIKWGQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C=NN2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(3-fluoro-2-pyridinyl)-2-(4-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5502122.png)

![1-({3-[2-(trifluoromethoxy)phenyl]-5-isoxazolyl}methyl)-3-azepanamine dihydrochloride](/img/structure/B5502130.png)

![{3-(cyclopropylmethyl)-1-[2-(difluoromethoxy)benzyl]piperidin-3-yl}methanol](/img/structure/B5502135.png)

![2-(2-methylphenyl)-3-[(2-nitrobenzylidene)amino]-4(3H)-quinazolinone](/img/structure/B5502138.png)

![N-{4-[1-(cyanomethyl)-1H-benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B5502148.png)

![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)

![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)

![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![5-[(2-ethyl-6-methylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5502222.png)